molecular formula C13H15NO3 B14742097 ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate CAS No. 4788-77-6

ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate

Cat. No.: B14742097
CAS No.: 4788-77-6
M. Wt: 233.26 g/mol
InChI Key: OKHRVOXXMHDKHK-CMDGGOBGSA-N
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Description

Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an enamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and improved scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its enamine functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4788-77-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate

InChI

InChI=1S/C13H15NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-9,14H,3H2,1-2H3/b9-8+

InChI Key

OKHRVOXXMHDKHK-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C

Origin of Product

United States

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